molecular formula C16H20O9 B13397930 5-ethenyl-1-oxo-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-6-yl hexopyranoside

5-ethenyl-1-oxo-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-6-yl hexopyranoside

Cat. No.: B13397930
M. Wt: 356.32 g/mol
InChI Key: DUAGQYUORDTXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gentiopicroside is a secoiridoid glucoside primarily found in several plant species from the Gentianaceae botanical family. This compound is known for its bitter taste and has been used in traditional medicine for centuries. It plays a significant role in regulating physiological processes in humans and has been studied for its potential therapeutic effects on various diseases, including digestive tract disorders, malignant changes, neurological disorders, microbial infections, bone formation disorders, and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gentiopicroside can be synthesized through various methods. One approach involves the formation of a gentiopicroside-phospholipid complex using tetrahydrofuran as the reaction solvent. The optimal conditions include a gentiopicroside to phospholipid ratio of 1:2, with stirring for 4 hours .

Industrial Production Methods: This method uses ethanol and salts to form an aqueous two-phase system, with optimal conditions being 80°C extraction temperature, 31 seconds extraction time, and a liquid-to-solid ratio of 11:1 .

Chemical Reactions Analysis

Types of Reactions: Gentiopicroside undergoes various chemical reactions, including hydrolysis, isomerization, reduction, and oxidation.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include isochroman and pyrano derivatives .

Scientific Research Applications

Gentiopicroside has a wide range of scientific research applications:

Mechanism of Action

Gentiopicroside is compared with other secoiridoid glucosides and compounds from the Gentianaceae family, such as loganic acid, isovitexin, amarogentin, and isogentisin . Its uniqueness lies in its broad spectrum of biological activities and its potential therapeutic applications in various fields.

Properties

IUPAC Name

4-ethenyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAGQYUORDTXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871987
Record name 5-Ethenyl-1-oxo-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-6-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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